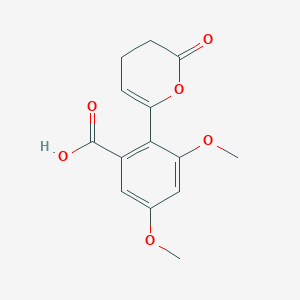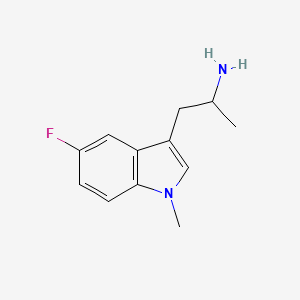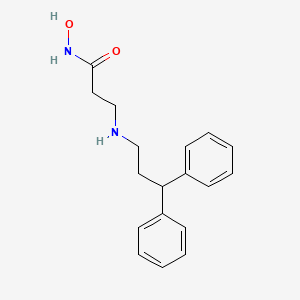![molecular formula C34H39N3O8S B15171506 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is a complex organic compound with a unique structure that combines elements of furochromen and peptide chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the propanoyl group and subsequent peptide coupling reactions to attach the glycyl, valyl, and cysteine residues. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale chromatography for purification. The specific conditions would depend on the desired scale of production and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the furochromen core and peptide backbone can be reduced to alcohols.
Substitution: The benzyl group on the cysteine residue can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its peptide backbone and functional groups. The furochromen core may also play a role in its activity by interacting with aromatic residues in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine: A simpler analog lacking the valyl and cysteine residues.
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-alanyl-S-benzyl-D-cysteine: Similar structure but with an alanine residue instead of valine.
Uniqueness
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is unique due to the combination of the furochromen core with a peptide sequence that includes valine and cysteine. This structure provides a unique set of functional groups and potential interactions that are not present in simpler analogs.
Eigenschaften
Molekularformel |
C34H39N3O8S |
|---|---|
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
(2S)-3-benzylsulfanyl-2-[[(2R)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H39N3O8S/c1-18(2)29(32(40)36-26(33(41)42)17-46-16-22-9-7-6-8-10-22)37-28(39)14-35-27(38)12-11-23-20(4)25-13-24-19(3)15-44-30(24)21(5)31(25)45-34(23)43/h6-10,13,15,18,26,29H,11-12,14,16-17H2,1-5H3,(H,35,38)(H,36,40)(H,37,39)(H,41,42)/t26-,29-/m1/s1 |
InChI-Schlüssel |
LNOWNWPORNCXHY-GGXMVOPNSA-N |
Isomerische SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
Kanonische SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


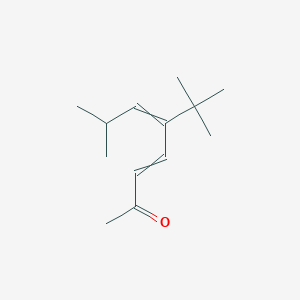
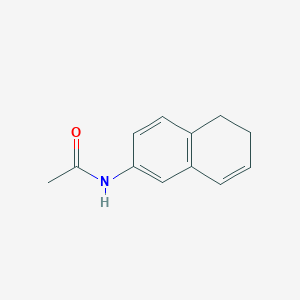
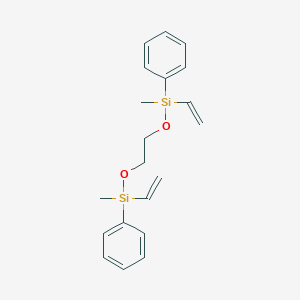

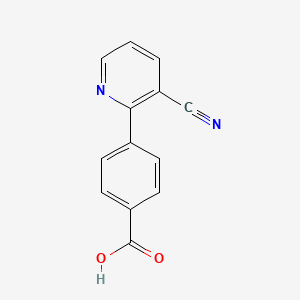
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
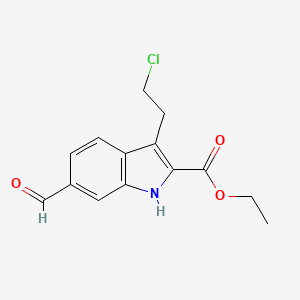
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)
